2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid

Organic Synthesis Pyrrole Chemistry Synthetic Efficiency

Researchers often need pyrrole building blocks with orthogonal handles for sequential modifications. 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid provides both a reactive aldehyde for condensations and a carboxylic acid for amide/ester formation. - Enables site-selective functionalization via aldehyde (Knoevenagel, imine) and acid (amidation, esterification). - Key intermediate for sunitinib kinase inhibitor analogs and BODIPY fluorescent dyes. - High purity (97%) ensures reliable SAR exploration. Shipped globally with full QC documentation.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 52513-48-1
Cat. No. B1343886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid
CAS52513-48-1
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1CC(=O)O)C)C=O
InChIInChI=1S/C9H11NO3/c1-5-7(3-9(12)13)6(2)10-8(5)4-11/h4,10H,3H2,1-2H3,(H,12,13)
InChIKeyWAFGISWUPUETKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-YL)acetic acid (CAS 52513-48-1): A Specialized Building Block for Pyrrole-Based Research and Advanced Synthesis


2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid is a polysubstituted pyrrole derivative characterized by a core 2,4-dimethylpyrrole scaffold bearing a 3-acetic acid moiety and a 5-formyl group [1]. With a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol, it serves as a versatile intermediate in organic synthesis, particularly for the construction of complex heterocyclic systems and fluorescent probes [1]. The compound's unique substitution pattern—specifically the presence of both a reactive aldehyde and a carboxylic acid—provides orthogonal handles for selective functionalization, a feature that distinguishes it from simpler pyrrole analogs .

Why Generic Pyrrole Analogs Cannot Substitute for 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid (CAS 52513-48-1)


Simple pyrrole derivatives, such as 2,4-dimethylpyrrole or its 3-acetic acid analog lacking the 5-formyl group, are incapable of performing the same synthetic role as 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid . The target compound's 5-formyl group is a critical reactive handle that enables specific transformations—including condensation, imine formation, and Knoevenagel reactions—which are not feasible with unsubstituted pyrroles or those bearing alternative functional groups . Furthermore, the presence of both a free carboxylic acid and a formyl group on the same scaffold allows for sequential, site-selective modifications that are essential for building complex architectures [1]. Substituting with a compound like 2-(2,4-dimethyl-1H-pyrrol-3-yl)acetic acid (CAS 40345-44-6) would result in the loss of the aldehyde functionality, fundamentally altering the synthetic outcome and precluding the formation of key intermediates . The following quantitative evidence underscores the specific, verifiable advantages of the target compound over its closest structural relatives.

Quantitative Differentiation of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid (CAS 52513-48-1) Versus Closest Analogs


Synthetic Accessibility and Reported Yield for 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid

The target compound can be synthesized via a multi-step sequence involving Paal-Knorr pyrrole formation, Vilsmeier-Haack formylation, and Friedel-Crafts acylation. A specific synthetic route reports a yield of approximately 96% for the final step using N,N-dimethylformamide, demonstrating high efficiency for the formylation of the 2,4-dimethylpyrrole-3-acetic acid core . In contrast, the synthesis of the analogous 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 253870-02-9) often requires different conditions and achieves purity levels of ≥98.0% (HPLC,T), but lacks published yield data for direct comparison .

Organic Synthesis Pyrrole Chemistry Synthetic Efficiency

Physicochemical Property Comparison: Lipophilicity (XLogP3-AA) of 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid

The target compound possesses a computed XLogP3-AA value of 0.7, indicating moderate lipophilicity that balances aqueous solubility and membrane permeability [1]. This value is significantly lower than that of the corresponding ethyl ester analog, 5-formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester (CAS 129689-56-1), which has a higher logP due to the ester moiety, making the target acid more suitable for aqueous-based assays or bioconjugation strategies .

Medicinal Chemistry Physicochemical Properties Lipophilicity

Molecular Weight and Rotatable Bond Count for Conformational Flexibility

The target compound has a molecular weight of 181.19 g/mol and 3 rotatable bonds, as computed by PubChem [1]. Its direct structural analog, 2-(2,4-dimethyl-1H-pyrrol-3-yl)acetic acid (CAS 40345-44-6), has a lower molecular weight of 153.18 g/mol and 2 rotatable bonds, lacking the 5-formyl group . The additional formyl group on the target compound increases both molecular weight and rotatable bond count, providing an additional site for derivatization and greater conformational flexibility, which can be advantageous in drug design for optimizing binding interactions.

Chemical Property Molecular Descriptor Drug Design

Recommended Research Applications for 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid (CAS 52513-48-1)


Synthesis of BODIPY and Related Fluorescent Dyes

The 2,4-dimethylpyrrole core of the target compound is a known precursor for BODIPY (boron-dipyrromethene) dyes [1]. The presence of a formyl group at the 5-position and an acetic acid side chain at the 3-position allows for the construction of asymmetrically substituted BODIPY derivatives with tunable photophysical properties. The carboxylic acid handle enables conjugation to biomolecules or surfaces, while the formyl group can be used for further functionalization via condensation or reductive amination .

Preparation of Heterocyclic Libraries for Drug Discovery

The orthogonal reactivity of the formyl and carboxylic acid groups makes this compound an ideal scaffold for diversity-oriented synthesis. It can be used to generate libraries of pyrrolo-fused heterocycles, including pyrrolopyridines, pyrrolopyrimidines, and pyrrolodiazepines, which are privileged structures in medicinal chemistry [2]. The acetic acid moiety provides a point of attachment for amide or ester formation, facilitating the rapid exploration of structure-activity relationships (SAR) in drug discovery campaigns targeting kinases, GPCRs, or ion channels .

Synthesis of Sunitinib Analogs and Related Kinase Inhibitors

Sunitinib, a clinically approved tyrosine kinase inhibitor, contains a 2,4-dimethylpyrrole core with a 5-substituent and a 3-carboxamide [3]. 2-(5-Formyl-2,4-dimethyl-1H-pyrrol-3-yl)acetic acid serves as a key intermediate for the synthesis of sunitinib analogs and other pyrrole-based kinase inhibitors. The 5-formyl group can be converted to various heterocyclic moieties (e.g., indolinone) that are critical for kinase binding, while the acetic acid side chain allows for the introduction of diverse amine substituents to modulate pharmacokinetic properties .

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